
Hbv-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits significant anti-HBV activity with an IC50 value of 2 μM and an EC50 value of 0.58 μM . This compound is primarily used for research purposes to study its potential in treating HBV infections.
Chemical Reactions Analysis
Hbv-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hbv-IN-36 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of HBV inhibitors.
Biology: It helps in understanding the biological mechanisms of HBV inhibition and the interaction of the virus with host cells.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for HBV infections.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
The exact mechanism of action of Hbv-IN-36 is not fully elucidated. it is known to inhibit the replication of HBV by targeting specific viral proteins and pathways involved in the virus’s life cycle. This inhibition prevents the virus from replicating and spreading within the host .
Comparison with Similar Compounds
Hbv-IN-36 is compared with other HBV inhibitors such as:
HBV-IN-41: A potent, orally active inhibitor with an EC50 value of 0.027 μM.
Tobevibart: A humanized monoclonal antibody targeting the HBV surface envelope protein.
Niranthin: An anti-leishmanial agent with anti-HBV activity.
This compound is unique due to its specific inhibitory activity against HBV and its potential for clinical applications .
Properties
Molecular Formula |
C21H18ClFN4O2 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[4-[3-(3-chloro-4-fluorophenoxy)pyrazin-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H18ClFN4O2/c22-17-13-16(1-2-18(17)23)29-20-19(25-9-10-26-20)14-5-11-27(12-6-14)21(28)15-3-7-24-8-4-15/h1-4,7-10,13-14H,5-6,11-12H2 |
InChI Key |
WOIJEBRSXFBHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC=CN=C2OC3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
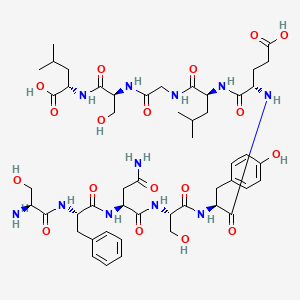
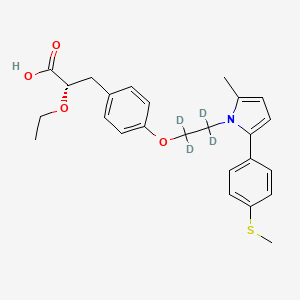
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
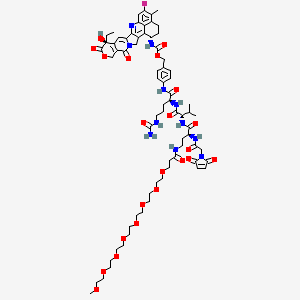
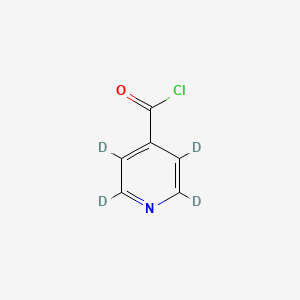
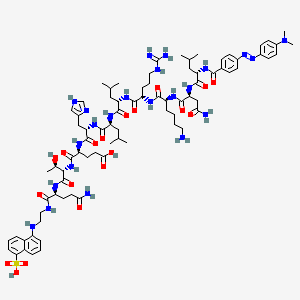
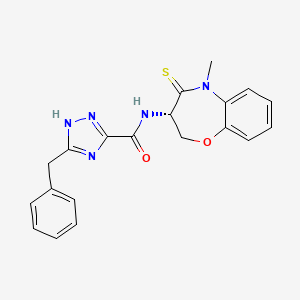

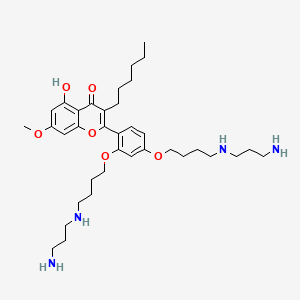

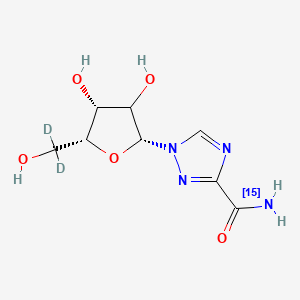
![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

